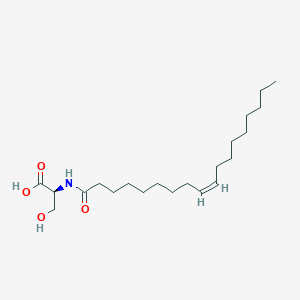

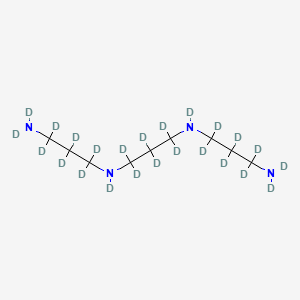

N-Oleoyl-L-Serine

描述

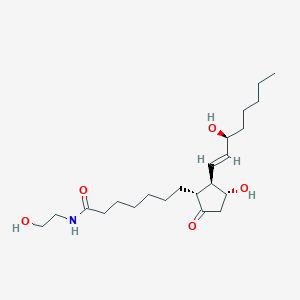

N-油酰基-L-丝氨酸是一种脂质调节剂和内源性N-酰基酰胺。 它是L-丝氨酸的衍生物,由油酸的羧基与L-丝氨酸的氨基正式缩合而成 。 该化合物因其在骨骼重塑中的作用及其潜在的治疗应用而引起了人们的极大兴趣,特别是在骨质疏松症的治疗中 .

作用机制

N-油酰基-L-丝氨酸主要通过激活Gi蛋白偶联受体和Erk1/2信号通路发挥作用 。 它通过抑制骨髓基质细胞和成骨细胞中Erk1/2磷酸化和核因子κB配体受体活化因子 (RANKL) 表达来促进破骨细胞凋亡 。这种促进骨形成和抑制骨吸收的双重作用使其成为治疗骨质疏松症的有希望的候选者。

类似化合物:

N-油酰基乙醇胺: 另一种具有类似脂质调节特性的N-酰基酰胺。

N-硬脂酰基乙醇胺: 一种具有骨骼重塑活性的饱和脂肪酸酰胺。

N-花生四烯酰基丝氨酸: 一种具有神经保护作用的类内源性大麻素分子。

独特性: N-油酰基-L-丝氨酸的独特性在于其在骨骼重塑中的特定作用及其促进成骨细胞增殖和诱导破骨细胞凋亡的双重作用 。这使其有别于其他N-酰基酰胺,其他N-酰基酰胺可能在骨组织中不表现出相同的活性水平。

生化分析

Biochemical Properties

In osteoblasts, N-Oleoyl-L-Serine triggers a Gi-protein-coupled receptor and Erk1/2 . This interaction promotes the proliferation of osteoblasts, which are crucial cells for bone formation .

Cellular Effects

This compound has a mitigating effect on the number of osteoclasts, the cells responsible for bone resorption . It promotes osteoclast apoptosis through the inhibition of Erk1/2 phosphorylation and the expression of receptor activator of nuclear-κB ligand (RANKL) in bone marrow stromal cells and osteoblasts .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with a Gi-protein-coupled receptor and the Erk1/2 pathway in osteoblasts . This interaction leads to the promotion of osteoblast proliferation and the inhibition of osteoclast activity, thus influencing bone remodeling .

Temporal Effects in Laboratory Settings

In intact mice, this compound moderately increases bone volume density mainly by inhibiting bone resorption . In a mouse ovariectomy (OVX) model for osteoporosis, this compound effectively rescues bone loss by increasing bone formation and markedly restraining bone resorption .

Dosage Effects in Animal Models

The differential effect of exogenous this compound in the OVX vs. intact animals is apparently a result of an OVX-induced decrease in skeletal this compound levels . This suggests that the dosage and physiological state of the animal can significantly influence the effects of this compound.

准备方法

合成路线和反应条件: N-油酰基-L-丝氨酸可以通过油酸与L-丝氨酸的反应合成。该过程涉及活化油酸的羧基,通常使用偶联试剂,如二环己基碳二酰亚胺 (DCC),在催化剂如4-二甲氨基吡啶 (DMAP) 的存在下。 反应在室温下在二氯甲烷等有机溶剂中进行 .

工业生产方法: 虽然关于N-油酰基-L-丝氨酸的具体工业生产方法没有广泛的记录,但一般方法将涉及使用上述反应条件进行大规模合成。优化反应参数,如温度、溶剂选择和纯化技术,对于高效生产至关重要。

化学反应分析

反应类型: N-油酰基-L-丝氨酸会发生各种化学反应,包括:

氧化: 油酸部分的双键可以被氧化形成环氧化物或羟基化衍生物。

还原: 双键可以被还原形成饱和衍生物。

取代: 丝氨酸部分的羟基可以参与取代反应形成酯或醚。

常用试剂和条件:

氧化: 试剂如间氯过氧苯甲酸 (m-CPBA) 用于环氧化。

还原: 催化剂如钯碳 (Pd/C) 用于氢化。

取代: 酰氯或酸酐用于酯化反应。

主要产物:

氧化: 环氧化物、羟基化衍生物。

还原: 饱和脂肪酸衍生物。

取代: N-油酰基-L-丝氨酸的酯或醚衍生物。

科学研究应用

N-油酰基-L-丝氨酸有几个科学研究应用:

化学: 用作研究脂类-氨基酸缀合物及其化学性质的模型化合物。

生物学: 研究其在骨骼重塑中的作用,它会刺激破骨细胞凋亡并促进成骨细胞增殖.

相似化合物的比较

N-Oleoyl Ethanolamide: Another N-acyl amide with similar lipid-modulating properties.

N-Stearoyl Ethanolamide: A saturated fatty acid amide with bone remodeling activity.

N-Arachidonoyl Serine: An endocannabinoid-like molecule with neuroprotective properties.

Uniqueness: N-Oleoyl-L-Serine is unique due to its specific role in bone remodeling and its dual action of promoting osteoblast proliferation while inducing osteoclast apoptosis . This sets it apart from other N-acyl amides, which may not exhibit the same level of activity in bone tissue.

属性

IUPAC Name |

(2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDKGXAMSZIDKF-VJIACCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107743-37-3 | |

| Record name | N-Oleoyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107743373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-OLEOYL-L-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCD7H2827O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does N-Oleoyl-L-Serine impact bone remodeling?

A1: Research suggests that this compound (OS) exhibits a regulatory role in bone remodeling, a continuous process crucial for maintaining bone health. OS appears to exert its effects through a dual mechanism:

- Promoting Bone Formation: In osteoblasts (bone-forming cells), OS stimulates proliferation. [] This suggests a potential for OS to enhance bone formation.

- Inhibiting Bone Resorption: OS demonstrates an ability to reduce the number of osteoclasts (bone-resorbing cells) by promoting their apoptosis (programmed cell death). [] This inhibitory effect on osteoclasts is linked to the suppression of ERK1/2 phosphorylation and RANKL expression in both bone marrow stromal cells and osteoblasts. []

Q2: What is the evidence for this compound's therapeutic potential in osteoporosis?

A: Preclinical studies using a mouse model of osteoporosis (induced by ovariectomy) provide compelling evidence for OS's therapeutic potential: []

- Rescue of Bone Loss: OS administration effectively counteracted bone loss in the ovariectomized mice. [] This protective effect was attributed to both increased bone formation and significantly reduced bone resorption. []

- Ovariectomy and OS Levels: Interestingly, ovariectomy led to a decline in skeletal OS levels. [] This observation suggests a potential link between OS deficiency and the development of osteoporosis, further strengthening the case for OS as a therapeutic target.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)

![5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one](/img/structure/B592523.png)

![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)